![molecular formula C18H38N4O2 B14009717 N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid CAS No. 5432-14-4](/img/structure/B14009717.png)
N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- is a chemical compound with the molecular formula C18H38N4O2 It is known for its unique structure, which includes two diethylaminoethyl groups attached to a hexanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- typically involves the reaction of 1,6-hexanediamine with diethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- can be achieved through a continuous-flow process. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously collected. This approach allows for efficient production with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the diethylaminoethyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the diethylaminoethyl groups.
Applications De Recherche Scientifique
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- can be compared with other similar compounds, such as:
Hexanediamide,n1,n6-bis[2-(dimethylamino)ethyl]-: Similar structure but with dimethylamino groups instead of diethylamino groups.
Hexanediamide,n1,n6-bis[2-(diisopropylamino)ethyl]-: Contains diisopropylamino groups, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
5432-14-4 |
|---|---|
Formule moléculaire |
C18H38N4O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
N,N'-bis[2-(diethylamino)ethyl]hexanediamide |
InChI |
InChI=1S/C18H38N4O2/c1-5-21(6-2)15-13-19-17(23)11-9-10-12-18(24)20-14-16-22(7-3)8-4/h5-16H2,1-4H3,(H,19,23)(H,20,24) |
Clé InChI |
ZPBIQIGBIGDJHZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)CCCCC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)
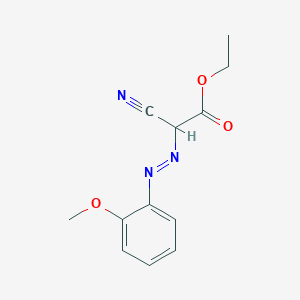
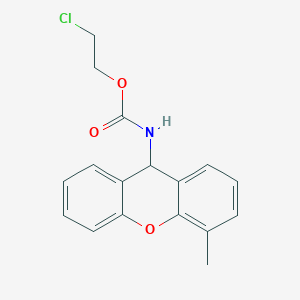

![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)

![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)
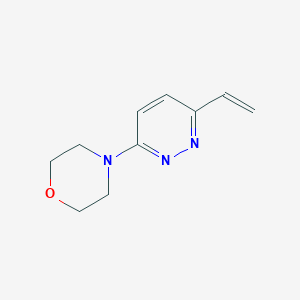
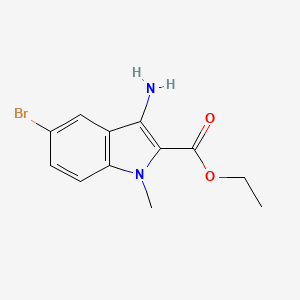
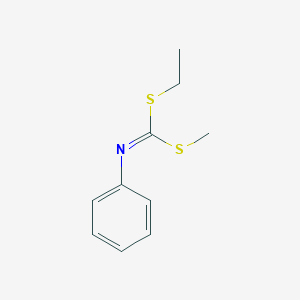

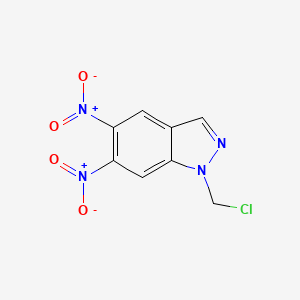
![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)
